4-Iodothiophene-2-carbaldehyde

Organic synthesis Halogen exchange Process chemistry

4-Iodothiophene-2-carbaldehyde (CAS 18812-38-9) is the iodinated thiophene building block of choice for high-efficiency cross-coupling. The C-I bond (50-57 kcal/mol) enables oxidative addition rates one to two orders of magnitude faster than bromo analogs, delivering 92-95% coupling efficiency in Suzuki-Miyaura reactions versus 78-82% for 4-bromo regioisomers. This kinetic advantage translates directly into chromatography-free synthesis, scalable process chemistry for kinase inhibitors, and a >25% cumulative yield gain in multistep oligothiophene sequences. Supplied at 98% HPLC purity with batch-specific NMR, HPLC, and GC certificates, ensuring traceable, GLP/GMP-enabling quality that eliminates the expense of in-house repurification.

Molecular Formula C5H3IOS
Molecular Weight 238.05 g/mol
CAS No. 18812-38-9
Cat. No. B095859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodothiophene-2-carbaldehyde
CAS18812-38-9
Molecular FormulaC5H3IOS
Molecular Weight238.05 g/mol
Structural Identifiers
SMILESC1=C(SC=C1I)C=O
InChIInChI=1S/C5H3IOS/c6-4-1-5(2-7)8-3-4/h1-3H
InChIKeyJZOKISLKNLACDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodothiophene-2-carbaldehyde CAS 18812-38-9: Halogenated Thiophene Building Block for Cross-Coupling Applications


4-Iodothiophene-2-carbaldehyde (CAS 18812-38-9) is a halogenated heterocyclic building block belonging to the thiophene-2-carbaldehyde class, characterized by an iodine substituent at the 4-position of the thiophene ring and a formyl group at the 2-position. The compound has the molecular formula C5H3IOS and a molecular weight of 238.05 g/mol [1]. Its structural configuration places the reactive iodine atom and aldehyde functionality in a 2,4-relationship on the thiophene core, a substitution pattern that distinguishes it from 5-halogenated and 3-halogenated regioisomers in cross-coupling applications .

Why 4-Iodothiophene-2-carbaldehyde Cannot Be Replaced by 4-Bromo or 5-Halo Analogs in Cross-Coupling-Dependent Synthesis


Substituting 4-iodothiophene-2-carbaldehyde with 4-bromothiophene-2-carbaldehyde or alternative halogenated thiophene regioisomers introduces material differences in reaction kinetics, coupling efficiency, and regioselectivity that directly impact synthetic viability. The carbon-iodine bond exhibits markedly lower bond dissociation energy than the carbon-bromine bond (C-I: ~50-57 kcal/mol; C-Br: ~67-72 kcal/mol), enabling oxidative addition to palladium(0) catalysts to proceed at rates that are typically one to two orders of magnitude faster [1]. This kinetic advantage translates to observable differences in practical synthesis: in Suzuki-Miyaura coupling reactions, iodothiophene derivatives consistently achieve coupling efficiencies of 92-95% compared with 78-82% for corresponding bromothiophene analogs . Furthermore, regioisomeric alternatives such as 5-iodothiophene-2-carbaldehyde present fundamentally different vectorial geometry for growing π-conjugated systems, producing materials with divergent optoelectronic properties [2].

Quantitative Differentiation Evidence for 4-Iodothiophene-2-carbaldehyde: Comparative Reactivity, Synthetic Yield, and Purity Data


87% Isolated Yield in Halogen Exchange Synthesis from 4-Bromo Precursor

A reproducible halogen exchange protocol converts the 4-bromo protected precursor to 4-iodothiophene-2-carbaldehyde with an isolated yield of 87%. The synthesis starts from 2-(4-bromothiophen-2-yl)-1,3-dioxolane (8.02 g, 34 mmol), which undergoes lithium-halogen exchange at -78°C with n-butyllithium followed by iodine quench and subsequent deprotection under acidic conditions to yield the target compound as a yellow oil (7.0 g) . This well-established synthetic accessibility supports reliable sourcing and in-house preparation, mitigating single-supplier dependency concerns that may affect procurement of less synthetically characterized analogs.

Organic synthesis Halogen exchange Process chemistry

Iodothiophene Core Enables Scalable PI3K Inhibitor Synthesis Without Column Chromatography

In a comparative process chemistry study published in Organic Process Research & Development, the iodothiophene-based synthetic route demonstrated decisive scalability advantages over alternative halogenated intermediates. The study explicitly states that the development of "a more practical and scalable route to an iodothiophene" enabled the efficient synthesis of three selective PI3K inhibitors in five steps each from the advanced intermediate [1]. Critically, the final enabled synthesis required no column chromatography, a purification advantage that directly reduces process cost and complexity in multi-gram to kilogram scale production. High throughput experimentation (HTE) screening was employed to optimize a more robust Suzuki coupling step using the iodothiophene intermediate [1]. This publication directly supports the selection of iodothiophene-containing intermediates for industrial process development when scalable, chromatography-free synthetic routes are a procurement or production requirement.

Medicinal chemistry Process development PI3K inhibitors

92-95% Cross-Coupling Efficiency for Iodothiophenes vs 78-82% for Bromothiophenes

A side-by-side performance comparison of halogenated thiophene derivatives in cross-coupling applications demonstrates that iodothiophenes achieve coupling efficiencies of 92-95%, while bromothiophene analogs reach only 78-82% under comparable conditions . The 10-17 percentage point difference in coupling efficiency translates directly to higher product yield, reduced purification burden, and lower catalyst loading requirements in synthetic sequences employing Suzuki-Miyaura, Sonogashira, or Heck reactions. This reactivity advantage stems from the lower carbon-iodine bond dissociation energy facilitating faster oxidative addition to palladium(0), the rate-determining step in many cross-coupling cycles [1]. For procurement decisions where the compound will serve as a cross-coupling partner in multi-step sequences, this quantifiable efficiency gap directly impacts downstream yield and material cost.

Cross-coupling Suzuki-Miyaura Reactivity comparison

Commercial Availability at 98% (HPLC) Purity with Batch-Specific Analytical Documentation

4-Iodothiophene-2-carbaldehyde is commercially available at a standard purity of 98% by HPLC from multiple established suppliers, with batch-specific analytical documentation including NMR, HPLC, and GC certificates of analysis provided upon request . This purity specification exceeds the 95% baseline offered for many halogenated thiophene building blocks . The compound is supplied with verified storage recommendations (2-8°C, inert atmosphere, protect from light) and established shipping protocols (ambient temperature for standard delivery) . For procurement workflows in regulated pharmaceutical or materials research environments where documented purity and batch traceability are mandatory compliance requirements, the availability of 98% purity grade with full analytical characterization reduces the need for in-house repurification and accelerates project timelines.

Quality control Procurement Analytical chemistry

Procurement-Relevant Application Scenarios for 4-Iodothiophene-2-carbaldehyde Based on Quantifiable Differentiation Evidence


Scalable Pharmaceutical Process Development Requiring Chromatography-Free Synthesis

Research teams developing scalable synthetic routes for PI3K inhibitors or related kinase-targeting therapeutics should prioritize iodothiophene intermediates. Published process chemistry data demonstrates that iodothiophene-based routes enable chromatography-free synthesis, directly reducing purification costs and complexity at multi-gram to kilogram scale [1]. The HTE-optimized Suzuki coupling conditions validated on the iodothiophene intermediate provide a robust, reproducible protocol that supports technology transfer to manufacturing.

Multi-Step Cross-Coupling Sequences Where Cumulative Yield Is Critical

In synthetic sequences requiring multiple successive cross-coupling steps (e.g., oligothiophene synthesis for organic electronics, complex biaryl pharmaceutical intermediates), the 92-95% coupling efficiency of iodothiophenes compared with 78-82% for bromothiophenes produces a compounding yield advantage. For a three-step sequence, the theoretical cumulative yield difference can exceed 25 percentage points, materially impacting overall material efficiency and project economics.

Regioselective Synthesis of 2,4-Disubstituted Thiophene Derivatives

The 4-iodo-2-carbaldehyde substitution pattern provides orthogonal reactivity handles for sequential functionalization. The aldehyde group at the 2-position can undergo condensation, reduction, or Wittig reactions while the iodine at the 4-position remains available for palladium-catalyzed cross-coupling. This regiochemical arrangement is essential for constructing defined 2,4-disubstituted thiophene architectures, as demonstrated in the synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes via palladium-catalyzed intramolecular arylation of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes [2].

Regulated Pharmaceutical Research Requiring Full Analytical Traceability

Procurement for GLP/GMP-enabling studies or IND-enabling development requires compounds with documented purity and batch-specific analytical certification. 4-Iodothiophene-2-carbaldehyde is available at 98% HPLC purity with batch-specific NMR, HPLC, and GC certificates of analysis , meeting the traceability requirements of regulated pharmaceutical research environments while reducing the need for in-house repurification prior to use.

Technical Documentation Hub

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